Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate
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Overview
Description
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ester functional group, a hydroxyimino group, and an acetyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate typically involves the esterification of 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The acetyldiazenyl group can be reduced to form an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is Methyl 4-[(E)-nitro]-2-(hydroxyimino)butanoate.
Reduction: The major product is Methyl 4-[(E)-amino]-2-(hydroxyimino)butanoate.
Substitution: The products depend on the nucleophile used, but common products include Methyl 4-[(E)-acetyldiazenyl]-2-(substituted)butanoates.
Scientific Research Applications
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the acetyldiazenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-nitro]-2-(hydroxyimino)butanoate
- Methyl 4-[(E)-amino]-2-(hydroxyimino)butanoate
- Methyl 4-[(E)-acetyldiazenyl]-2-(substituted)butanoates
Uniqueness
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate is unique due to the presence of both the acetyldiazenyl and hydroxyimino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
502483-26-3 |
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Molecular Formula |
C7H11N3O4 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 4-(acetyldiazenyl)-2-hydroxyiminobutanoate |
InChI |
InChI=1S/C7H11N3O4/c1-5(11)9-8-4-3-6(10-13)7(12)14-2/h13H,3-4H2,1-2H3 |
InChI Key |
OBDNYBJKGVAJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=NCCC(=NO)C(=O)OC |
Origin of Product |
United States |
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